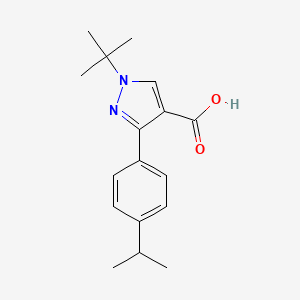
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TPPC and has been synthesized using various methods. TPPC has been found to have several biochemical and physiological effects, making it a promising compound for further research.
作用机制
The mechanism of action of TPPC is not fully understood. However, it has been suggested that TPPC may exert its effects by inhibiting the activity of certain enzymes involved in inflammation and cancer. Additionally, TPPC may also modulate the activity of certain signaling pathways involved in these processes.
Biochemical and Physiological Effects:
TPPC has been found to have several biochemical and physiological effects. For example, TPPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, TPPC has been found to induce apoptosis (programmed cell death) in cancer cells. TPPC has also been found to modulate the activity of certain signaling pathways involved in inflammation and cancer.
实验室实验的优点和局限性
TPPC has several advantages for use in lab experiments. For example, TPPC has been found to be relatively stable under various conditions, making it suitable for use in long-term experiments. Additionally, TPPC has been found to be relatively non-toxic, making it suitable for use in cell culture experiments. However, TPPC has some limitations. For example, TPPC is relatively insoluble in water, making it difficult to use in aqueous solutions.
未来方向
There are several future directions for research on TPPC. One area of research is the development of new synthesis methods for TPPC that are more efficient and yield higher purity. Another area of research is the identification of the specific enzymes and signaling pathways targeted by TPPC. Additionally, further research is needed to determine the efficacy and safety of TPPC in animal models and human clinical trials. Finally, the potential applications of TPPC in other areas of research, such as neurodegenerative diseases, should be explored.
合成方法
TPPC can be synthesized using a variety of methods, including the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with chloroacetic acid in the presence of a base. Another method involves the reaction of 1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole with ethyl chloroformate in the presence of a base. The synthesis of TPPC has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
TPPC has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicine. TPPC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, TPPC has been found to have anticancer properties, making it a potential candidate for the treatment of various types of cancer.
属性
IUPAC Name |
1-tert-butyl-3-(4-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)12-6-8-13(9-7-12)15-14(16(20)21)10-19(18-15)17(3,4)5/h6-11H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZJZUNKYZTNQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
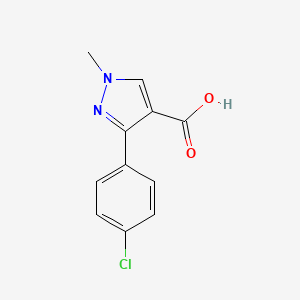
![5,7-dimethyl-N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7498616.png)
![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)

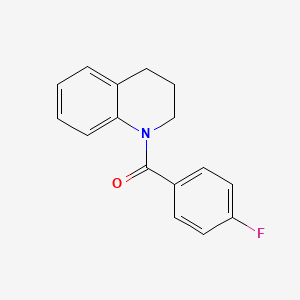
![2-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498648.png)

![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
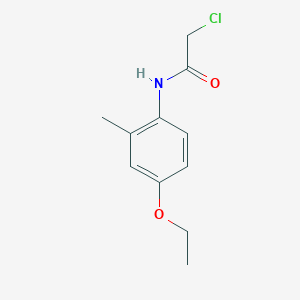
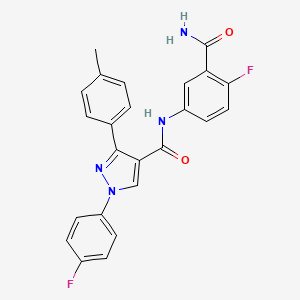
![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
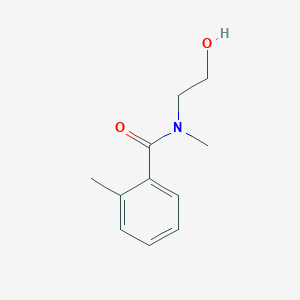

![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
